molecular formula C14H9Cl2FO2 B14075263 (2',6'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid

(2',6'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid

Cat. No.: B14075263
M. Wt: 299.1 g/mol
InChI Key: NXJYXFPZGYWXBU-UHFFFAOYSA-N
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Description

(2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid is a chemical compound with a complex structure that includes both biphenyl and acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the halogenation of biphenyl derivatives followed by the introduction of the acetic acid group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of (2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

(2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted biphenyl derivatives.

Scientific Research Applications

(2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of halogenated biphenyl compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The presence of halogen atoms (chlorine and fluorine) can enhance its binding affinity and specificity for certain targets, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-methanol
  • 2-(2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-ethylamine

Uniqueness

(2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H9Cl2FO2

Molecular Weight

299.1 g/mol

IUPAC Name

2-[4-(2,6-dichlorophenyl)-2-fluorophenyl]acetic acid

InChI

InChI=1S/C14H9Cl2FO2/c15-10-2-1-3-11(16)14(10)9-5-4-8(7-13(18)19)12(17)6-9/h1-6H,7H2,(H,18,19)

InChI Key

NXJYXFPZGYWXBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)CC(=O)O)F)Cl

Origin of Product

United States

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